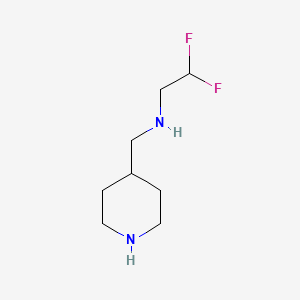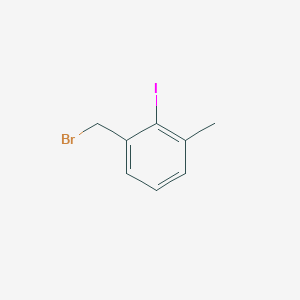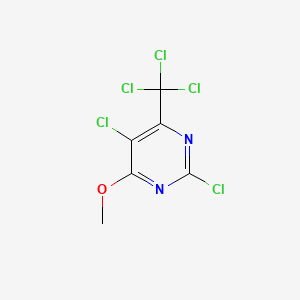
Heptadecan-9-yl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long hydrocarbon chain and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Heptadecan-9-yl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It could serve as a probe for investigating cellular processes or as a lead compound for drug discovery.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for developing new treatments for various diseases.
Industry
In industrial applications, this compound could be used as a surfactant, lubricant, or additive in various products. Its unique properties may enhance the performance and stability of formulations.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Heptadecan-9-yl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate include other long-chain alkyl esters and amides with functional groups such as dimethylamino, sulfamoylimino, and nonyloxy. Examples include:
- Octadecyl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Hexadecyl 8-((5-(dimethylamino)-5-(sulfamoylimino)pentyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
Uniqueness
This compound is unique due to its specific combination of functional groups and chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C49H98N4O6S |
|---|---|
Molecular Weight |
871.4 g/mol |
IUPAC Name |
nonyl 8-[[(5Z)-5-(dimethylamino)-5-sulfamoyliminopentyl]-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H98N4O6S/c1-6-9-12-15-18-27-36-45-58-48(54)40-30-23-19-25-33-42-53(44-35-32-39-47(52(4)5)51-60(50,56)57)43-34-26-20-24-31-41-49(55)59-46(37-28-21-16-13-10-7-2)38-29-22-17-14-11-8-3/h46H,6-45H2,1-5H3,(H2,50,56,57)/b51-47- |
InChI Key |
CRABYKMRNXXABL-BNUABXKVSA-N |
Isomeric SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCC/C(=N/S(=O)(=O)N)/N(C)C |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCCC(=NS(=O)(=O)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)



![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)





![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)

